molecular formula C17H15ClN2O4 B2690985 Methyl 4-[5-(2-chlorophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 324567-06-8

Methyl 4-[5-(2-chlorophenyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2690985
CAS RN: 324567-06-8
M. Wt: 346.77
InChI Key: CNKOPIAADCAIIQ-UHFFFAOYSA-N
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Description

The compound is a derivative of furan and pyrimidine. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and aromatic rings. The furan and pyrimidine rings contribute to the compound’s aromaticity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the compound’s polarity, solubility, stability, and reactivity .

Scientific Research Applications

Acoustical Properties in Solutions

A study by Bajaj and Tekade (2014) explored the density, viscosity, and ultrasonic properties of various substituted pyrimidines, including compounds similar to the specified chemical, in ethanolic solutions. They focused on acoustical parameters like adiabatic compressibility, intermolecular free length, relaxation time, free volume, and internal pressure to interpret molecular interactions in these solutions (Bajaj & Tekade, 2014).

Ring Expansion and Rearrangement

Bullock et al. (1972) investigated the ring expansion of a chloromethyl-1,2,3,4-tetrahydropyrimidin-2-one derivative. They studied its rearrangement to produce methoxy- and cyano- derivatives, leading to a deeper understanding of the chemical's reactivity and structural transformations (Bullock et al., 1972).

Antimicrobial Applications

Research by Abdelghani et al. (2017) involved synthesizing and evaluating the antimicrobial properties of new pyrimidines and condensed pyrimidines, akin to the chemical . They assessed these compounds' effectiveness against Gram-positive and Gram-negative bacteria, contributing to the potential development of new antimicrobial agents (Abdelghani et al., 2017).

Antiprotozoal Agents

A study by Ismail et al. (2004) synthesized and evaluated various compounds, including 2-[5-(4-amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines, for their antiprotozoal properties. They discovered compounds with strong DNA affinities and significant in vitro and in vivo activities against protozoal infections (Ismail et al., 2004).

Crystal Structure Analysis

Hu Yang (2009) provided insights into the crystal structure of a similar compound, contributing to the understanding of its molecular configuration and potential applications in various fields of research (Hu Yang, 2009).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some furan and pyrimidine derivatives have shown biological activities, such as antiviral, anti-inflammatory, and anticancer properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemical compounds with care and use appropriate personal protective equipment .

properties

IUPAC Name

methyl 4-[5-(2-chlorophenyl)furan-2-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4/c1-9-14(16(21)23-2)15(20-17(22)19-9)13-8-7-12(24-13)10-5-3-4-6-11(10)18/h3-8,15H,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKOPIAADCAIIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(O2)C3=CC=CC=C3Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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